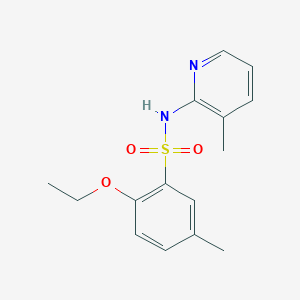![molecular formula C15H13BrN4 B5358933 2-(4-bromophenyl)-6,7,8,9-tetrahydroimidazo[1,2-b][1,2,4]benzotriazine](/img/structure/B5358933.png)
2-(4-bromophenyl)-6,7,8,9-tetrahydroimidazo[1,2-b][1,2,4]benzotriazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenyl)-6,7,8,9-tetrahydroimidazo[1,2-b][1,2,4]benzotriazine, also known as BPT, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPT belongs to the class of benzotriazine derivatives and is known to exhibit a range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. In
Wirkmechanismus
The mechanism of action of 2-(4-bromophenyl)-6,7,8,9-tetrahydroimidazo[1,2-b][1,2,4]benzotriazine involves the inhibition of multiple signaling pathways that are involved in cell proliferation, survival, and inflammation. This compound targets the PI3K/Akt pathway, which is commonly activated in cancer cells and promotes cell survival and growth. This compound also inhibits the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. This compound further targets the MAPK/ERK pathway, which controls cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound exhibits a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. This compound also modulates the expression of various genes and proteins that are involved in cell cycle regulation, DNA damage response, and immune responses. This compound has been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-bromophenyl)-6,7,8,9-tetrahydroimidazo[1,2-b][1,2,4]benzotriazine has several advantages for lab experiments, including its high potency and selectivity for cancer cells, low toxicity in normal cells, and ability to sensitize cancer cells to chemotherapy and radiation therapy. However, this compound also has some limitations, such as its poor solubility in aqueous solutions and its potential instability under certain conditions.
Zukünftige Richtungen
There are several future directions for the research and development of 2-(4-bromophenyl)-6,7,8,9-tetrahydroimidazo[1,2-b][1,2,4]benzotriazine. One direction is to improve the synthesis of this compound and its derivatives to increase their yield and purity. Another direction is to investigate the pharmacokinetics and pharmacodynamics of this compound in preclinical and clinical studies. This will help to determine the optimal dosage, administration route, and treatment duration of this compound for different types of cancer and other diseases. Furthermore, future studies can explore the combination of this compound with other anticancer agents, such as immunotherapy and targeted therapy, to enhance its therapeutic efficacy and overcome drug resistance.
Synthesemethoden
The synthesis of 2-(4-bromophenyl)-6,7,8,9-tetrahydroimidazo[1,2-b][1,2,4]benzotriazine involves the reaction of 4-bromobenzylamine with 2-cyano-3-nitroso-4,5,6,7-tetrahydrobenzo[b]thiophene in the presence of a base. The resulting intermediate is then subjected to reduction with palladium on carbon to yield the final product. The yield of this compound can be improved by optimizing the reaction conditions, such as the choice of base and solvent, reaction temperature, and reaction time.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenyl)-6,7,8,9-tetrahydroimidazo[1,2-b][1,2,4]benzotriazine has been extensively studied for its potential therapeutic applications. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and ovarian cancer cells. This compound induces cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways, such as PI3K/Akt, NF-κB, and MAPK/ERK. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
In addition to its anticancer properties, this compound has also been studied for its anti-inflammatory and antiviral activities. This compound inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces the expression of inflammatory enzymes, such as COX-2 and iNOS. This compound also exhibits antiviral activity against various viruses, including influenza virus, hepatitis B virus, and HIV-1.
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-6,7,8,9-tetrahydroimidazo[1,2-b][1,2,4]benzotriazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN4/c16-11-7-5-10(6-8-11)14-9-20-15(18-14)17-12-3-1-2-4-13(12)19-20/h5-9H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBFAKALONTKBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN3C=C(N=C3N=C2C1)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[3-(methoxycarbonyl)-5-(1-phenylethyl)-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5358859.png)
![N,N-diethyl-1-[7-(pyridin-3-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]pyrrolidin-3-amine](/img/structure/B5358862.png)
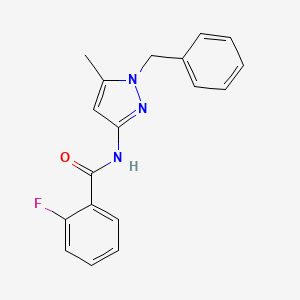

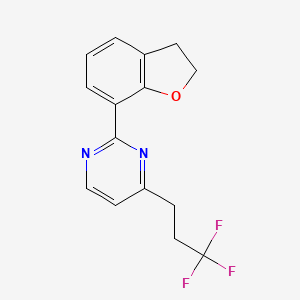
![3-[(dimethylamino)methyl]-1-{[2-(4-morpholinyl)-5-pyrimidinyl]carbonyl}-3-pyrrolidinol](/img/structure/B5358885.png)
![N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B5358888.png)
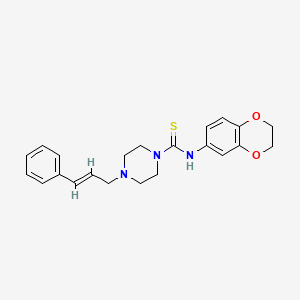
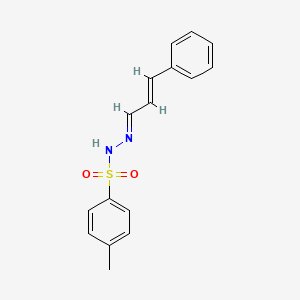
![2-[(3-chlorobenzyl)amino]-1-phenylethanol hydrochloride](/img/structure/B5358914.png)
![2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-N-[(5-methyl-2-furyl)methyl]acetamide](/img/structure/B5358926.png)
![7-({2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5358938.png)
![3-[(4-chlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5358942.png)
